molecular formula C16H9ClF2N4S2 B10941877 (7Z)-3-[chloro(difluoro)methyl]-6-phenyl-7-(thiophen-2-ylmethylidene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7Z)-3-[chloro(difluoro)methyl]-6-phenyl-7-(thiophen-2-ylmethylidene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10941877
M. Wt: 394.9 g/mol
InChI Key: SWROKIWOMTWVQR-XFXZXTDPSA-N
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Description

3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, along with various substituents such as chloro(difluoro)methyl, phenyl, and thienyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiourea under acidic conditions to form the thiadiazine ring.

    Introduction of Substituents: The chloro(difluoro)methyl, phenyl, and thienyl groups are introduced through various substitution reactions, often involving halogenation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • **3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-FURYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • **3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

The uniqueness of 3-[CHLORO(DIFLUORO)METHYL]-6-PHENYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block for the synthesis of new molecules with desired properties.

Properties

Molecular Formula

C16H9ClF2N4S2

Molecular Weight

394.9 g/mol

IUPAC Name

(7Z)-3-[chloro(difluoro)methyl]-6-phenyl-7-(thiophen-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H9ClF2N4S2/c17-16(18,19)14-20-21-15-23(14)22-13(10-5-2-1-3-6-10)12(25-15)9-11-7-4-8-24-11/h1-9H/b12-9-

InChI Key

SWROKIWOMTWVQR-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN3C(=NN=C3S/C2=C\C4=CC=CS4)C(F)(F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SC2=CC4=CC=CS4)C(F)(F)Cl

Origin of Product

United States

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